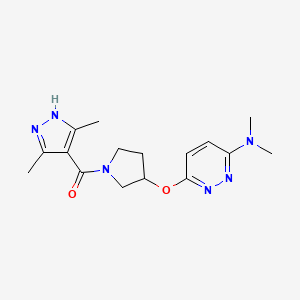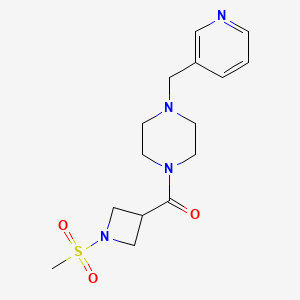
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring, a pyridazine ring, and a pyrrolidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in water, while the presence of nonpolar groups could make it soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds containing pyrazole, pyridazine, and pyrrolidine units have been extensively studied. For instance, compounds derived from pyridazine and pyrrolidine have been synthesized through reactions involving carboxylic acids, oxalyl chloride, and various alkyl or aryl halides. These synthetic routes often lead to complexes with interesting structural features, such as intramolecular hydrogen bonding and coplanar arrangements due to intramolecular interactions, which could influence their chemical reactivity and physical properties (Saldías et al., 2020). Additionally, the crystal structures of these compounds provide insights into their potential as ligands in coordination chemistry and materials science due to their ability to form stable complexes with metal ions.
Biological and Pharmacological Activities
Compounds with pyrazole and pyridazine scaffolds have been evaluated for a variety of biological activities. Some derivatives have shown moderate antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry and drug development. For example, synthesized pyrazole derivatives containing dimethylamino and pyridazinyl groups have been screened for antimicrobial activity, showing promising results against several bacterial strains (Golea Lynda, 2021). Furthermore, these compounds have been subject to molecular docking studies to understand their interactions with biological targets, which could lead to the development of new therapeutic agents.
Catalytic Applications
Certain pyrazole and pyridazine derivatives exhibit catalytic activities, which are valuable in organic synthesis and industrial chemistry. For instance, metal complexes based on these heterocyclic ligands have been studied for their catalytic efficiency in oxidation reactions, phenoxazinone synthase activity, and antimicrobial properties. The synthesis and structural characterization of these complexes highlight their potential in catalysis, particularly in oxidation processes that are crucial for the synthesis of fine chemicals and pharmaceuticals (A. Jana et al., 2019).
Wirkmechanismus
Pyrazoles
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-15(11(2)18-17-10)16(23)22-8-7-12(9-22)24-14-6-5-13(19-20-14)21(3)4/h5-6,12H,7-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEYYTLMDCISPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)

![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)
![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)



![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)
